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Cat. No.: B15557067 Get Quote

A Comparative Analysis of Pharmacokinetics, Bioequivalence, and Safety

For researchers and drug development professionals navigating the landscape of advanced

breast cancer therapies, this guide provides a comprehensive head-to-head comparison of

LY01612 and the established pegylated liposomal doxorubicin formulation, CAELYX®. This

analysis is based on data from a multicenter, randomized, open-label, two-period crossover

bioequivalence study in Chinese patients with advanced breast cancer.

Quantitative Data Summary
The primary objective of the pivotal clinical trial (NCT06098599) was to compare the

pharmacokinetic profiles of LY01612 and CAELYX®. The key pharmacokinetic parameters for

both free and encapsulated doxorubicin were assessed, demonstrating the bioequivalence of

the two formulations.[1]
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Pharmacokinet
ic Parameter

Analyte LY01612 (Test)
CAELYX®
(Reference)

Geometric
Mean Ratio
(90% CI)

Cmax (ng/mL) Free Doxorubicin 133.45 - Within 80-125%

Encapsulated

Doxorubicin
34,370 - Within 80-125%

AUC0-t (hµg/mL) Free Doxorubicin 18.72 - Within 80-125%

Encapsulated

Doxorubicin
3,900 - Within 80-125%

AUC0-∞

(hµg/mL)
Free Doxorubicin - - Within 80-125%

Encapsulated

Doxorubicin
- - Within 80-125%

t1/2 (h) Free Doxorubicin 97.31 - -

Encapsulated

Doxorubicin
81.31 - -

Data presented are from a study in Chinese patients with advanced breast cancer.[2] The 90%

confidence intervals for the geometric mean ratio of the primary endpoints for bioequivalence

(Cmax, AUC0-t, and AUC0-∞) for both free and encapsulated doxorubicin were within the

bioequivalent range of 80% to 125%.[1][2]

Experimental Protocols
The comparison between LY01612 and CAELYX® was established through a robust clinical

trial adhering to a specific and detailed protocol.

Study Design: A multicenter, randomized, open-label, single-dose, two-cycle, double-cross

bioequivalence study was conducted.[3] This design involved 48 Chinese patients with

advanced breast cancer.[1] Participants were randomly assigned to one of two treatment

sequences.
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Treatment Protocol: Each patient received a single intravenous dose of either LY01612 or

CAELYX® (equivalent to 50 mg/m²) on the first day of a 28-day treatment period.[1] Following a

washout period, patients were crossed over to the alternate treatment in the second period.

Pharmacokinetic Analysis: Blood samples were collected at predetermined intervals to

measure the plasma concentrations of both free and encapsulated doxorubicin.[3] These

measurements were used to determine the key pharmacokinetic parameters listed in the table

above.

Safety Assessment: The safety profiles of both drugs were evaluated by monitoring treatment-

emergent adverse events (TEAEs). The incidence of TEAEs was comparable between the two

formulations, with 95.7% in the LY01612 group and 100% in the CAELYX® group, a non-

significant difference.[1]

Visualizing the Comparison
To further elucidate the experimental process and the underlying mechanism of action, the

following diagrams are provided.
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Figure 1. Experimental workflow of the bioequivalence study.
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The active agent in both LY01612 and CAELYX® is doxorubicin, an anthracycline antibiotic

with well-established anticancer properties. Its mechanism of action involves two primary

pathways.[4]
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Figure 2. Simplified signaling pathway of doxorubicin.

Doxorubicin exerts its cytotoxic effects through two main mechanisms: intercalation into DNA

and the inhibition of topoisomerase II, both leading to DNA damage, and the generation of

reactive oxygen species (ROS), which causes damage to cellular membranes and proteins.[4]

[5] Both pathways ultimately trigger apoptosis, or programmed cell death.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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